4-Fluoro-2-hydroxy-5-methoxybenzaldehyde
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Overview
Description
4-Fluoro-2-hydroxy-5-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H7FO3 and a molecular weight of 170.14 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a methoxy group attached to a benzaldehyde core. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-2-hydroxy-5-methoxybenzaldehyde can be synthesized from 5-fluoro-2,4-dimethoxybenzaldehyde through a demethylation reaction . The reaction typically involves the use of a demethylating agent such as boron tribromide (BBr3) under controlled conditions to selectively remove the methoxy group at the 4-position, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis from 5-fluoro-2,4-dimethoxybenzaldehyde can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-hydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Fluoro-2-hydroxy-5-methoxybenzoic acid.
Reduction: 4-Fluoro-2-hydroxy-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-hydroxy-5-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-hydroxy-5-methoxybenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets and pathways, depending on its chemical structure and functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-hydroxy-4-methoxybenzaldehyde: Similar structure but with different positions of the functional groups.
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde: Another isomer with different functional group positions.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A well-known compound with similar functional groups but without the fluorine atom.
Uniqueness
4-Fluoro-2-hydroxy-5-methoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which can impart distinct chemical reactivity and biological activity compared to its isomers and other similar compounds.
Properties
Molecular Formula |
C8H7FO3 |
---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
4-fluoro-2-hydroxy-5-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7FO3/c1-12-8-2-5(4-10)7(11)3-6(8)9/h2-4,11H,1H3 |
InChI Key |
JZJNYLOUJBFSEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)O)F |
Origin of Product |
United States |
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